molecular formula C14H20ClNO4S2 B2964382 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2309568-50-9

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2964382
CAS No.: 2309568-50-9
M. Wt: 365.89
InChI Key: KQFUMBIRXUNYDP-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20ClNO4S2 and its molecular weight is 365.89. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Plants

Research has shown that certain benzenesulfonamides, such as chlorsulfuron, are metabolized differently in various plants, contributing to their selectivity as herbicides. For example, chlorsulfuron, a related compound, is metabolized rapidly by tolerant plants like wheat, oats, and barley to an inactive product, whereas sensitive broadleaf plants show little or no metabolism of this herbicide (Sweetser, Schow, & Hutchison, 1982).

Hydrolysis and Degradation

The hydrolysis and degradation pathways of similar sulfonylurea herbicides, such as triasulfuron, have been studied, indicating the chemical processes they undergo in different environments. For instance, triasulfuron primarily degrades through the cleavage of the sulfonylurea bridge, with the degradation pathways being pH-dependent (Braschi et al., 1997).

Biological Potential

Benzenesulfonamides have been explored for their biological potential, including enzyme inhibition and antioxidant properties. Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, a structurally related compound, have shown significant enzyme inhibition against AChE and BChE enzymes and notable antioxidant potential (Kausar et al., 2019).

Anticancer and Genotoxicity Studies

Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies have shown that the type of N-sulfonamide derivative influences the interaction with DNA and the resulting biological activity, including apoptosis in cancer cells (González-Álvarez et al., 2013).

Herbicide Mode of Action

The mode of action of herbicides like chlorsulfuron involves inhibiting plant cell division, with no significant effects on other plant processes such as photosynthesis or respiration. This specificity plays a crucial role in its efficacy as a weed killer (Ray, 1982).

Properties

IUPAC Name

2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFUMBIRXUNYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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